molecular formula C11H12Cl2O3 B7864081 Ethyl 3-(3,5-dichloro-phenoxy)propanoate

Ethyl 3-(3,5-dichloro-phenoxy)propanoate

Cat. No.: B7864081
M. Wt: 263.11 g/mol
InChI Key: NXNCJSYCBKLRNU-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dichloro-phenoxy)propanoate is a chemical compound offered as an Organic Building Block for research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. While the specific biological activity and research applications for this exact ester are not fully detailed in the literature, its structure is related to a significant class of phenoxy compounds. Phenoxy-based chemicals are extensively studied in agricultural research for their properties as synthetic auxin herbicides, which mimic plant growth hormones and induce uncontrolled growth in broad-leaf weeds . Other closely related structural families, such as aryloxyphenoxypropionates ("fops"), are known to act as Acetyl-CoA Carboxylase (ACCase) inhibitors, providing selective post-emergence control of grass weeds . The presence of the dichlorophenoxy moiety and the ethyl ester functional group in this molecule makes it a valuable intermediate for medicinal chemistry and agrochemical research, enabling the synthesis and development of novel active ingredients or for structure-activity relationship (SAR) studies . Researchers utilize such compounds to explore new inhibitors for various biological targets.

Properties

IUPAC Name

ethyl 3-(3,5-dichlorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-2-15-11(14)3-4-16-10-6-8(12)5-9(13)7-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNCJSYCBKLRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Herbicidal Applications

Ethyl 3-(3,5-dichloro-phenoxy)propanoate is primarily used as a post-emergence herbicide. It operates by inhibiting the enzyme protoporphyrinogen oxidase (PPO), leading to membrane disruption in target weeds. This mechanism results in the death of sensitive plant species by interfering with their chlorophyll biosynthetic pathway.

Target Crops

  • Winter Cereals : Effective in controlling weeds in crops such as wheat, barley, oats, and triticale.
  • Other Crops : The compound has potential applications in cotton, maize, and other broadleaf crops.

Case Study: Efficacy Against Broadleaf Weeds

A study published by the Australian Pesticides and Veterinary Medicines Authority evaluated the efficacy of carfentrazone-ethyl (the active ingredient related to this compound) against various broadleaf weeds. The results indicated significant control over species such as:

  • Amaranthus spp.
  • Chenopodium spp.
    These findings support the use of this compound in integrated weed management strategies.

Environmental Impact and Safety

Research has highlighted the environmental safety profile of this compound:

  • Degradation : The compound degrades rapidly in soil under aerobic conditions, minimizing long-term environmental persistence.
  • Toxicology : Studies indicate low toxicity to non-target organisms, including beneficial insects and mammals at recommended application rates.

Regulatory Status

This compound is registered under various trade names globally, including "Affinity" in countries such as China and the United Kingdom. Regulatory assessments have confirmed its safety and efficacy when used according to guidelines.

Future Research Directions

Ongoing research is focusing on:

  • Resistance Management : Investigating the potential for developing resistance in weed populations and strategies for mitigating this issue.
  • Synergistic Combinations : Exploring combinations with other herbicides to enhance efficacy and broaden the spectrum of weed control.

Mechanism of Action

The mechanism by which Ethyl 3-(3,5-dichloro-phenoxy)propanoate exerts its effects depends on its specific application. In medicinal contexts, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituent Molecular Formula Key Functional Groups Potential Applications
This compound 3,5-dichlorophenoxy C11H11Cl2O3 Ester, aryl chloride Agrochemicals (inferred)
Ethyl 3-(methylthio)propanoate Methylthio C6H12O2S Ester, thioether Flavoring (pineapple aroma)
Ethyl hexanoate Hexanoyl C8H16O2 Ester, alkyl chain Food additive (fruity notes)

Aroma and Flavor Contributions (Based on )

Ethyl 3-(methylthio)propanoate and ethyl hexanoate are critical contributors to pineapple aroma, with odor activity values (OAVs) highlighting their sensory impact:

Compound Concentration in Pulp (µg·kg⁻¹) Odor Activity Value (OAV) Role in Aroma Profile
Ethyl hexanoate 106.21 1,693.33 (highest) Sweet, fruity dominance
Ethyl 3-(methylthio)propanoate 91.21 Moderate OAV Sulfurous, tropical notes

Stability and Reactivity

  • Chlorinated aromatic esters (e.g., this compound) typically exhibit higher stability and environmental persistence compared to aliphatic esters like ethyl hexanoate.
  • Thioesters (e.g., Ethyl 3-(methylthio)propanoate) may undergo oxidation or hydrolysis more readily due to sulfur’s nucleophilic character .

Biological Activity

Ethyl 3-(3,5-dichloro-phenoxy)propanoate is a compound of significant interest due to its biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derived from the phenoxyacetic acid class. Its chemical structure features a dichlorophenyl moiety that contributes to its biological properties. The presence of chlorine atoms enhances the compound's lipophilicity and potential for interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thus protecting cellular components from oxidative damage. This property is vital for preventing cellular aging and reducing the risk of various diseases linked to oxidative stress.
  • Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and enzymes. This action may contribute to its therapeutic potential in inflammatory diseases.
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further development in agricultural applications as a pesticide.

Biological Activity Summary Table

Activity Type Description References
AntioxidantScavenges free radicals; protects cells from oxidative damage,
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation,
AntimicrobialEffective against bacteria and fungi; potential use as a pesticide ,
Enzyme InhibitionModulates activity of certain enzymes involved in metabolic processes ,

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was able to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective effects against oxidative damage in cellular models.
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in decreased swelling and inflammation compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.
  • Antimicrobial Efficacy : Research indicated that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa. The compound disrupted bacterial cell membrane integrity, leading to cell lysis.
  • Enzyme Inhibition Studies : A recent investigation into the enzyme inhibitory properties revealed that this compound effectively inhibited certain cytochrome P450 enzymes involved in drug metabolism, suggesting potential interactions when co-administered with other pharmaceuticals.

Preparation Methods

Mitsunobu Reaction for Stereochemical Control

While this compound lacks chiral centers, the Mitsunobu reaction is applicable for analogous compounds. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3,5-dichlorophenol with ethyl 3-hydroxypropanoate:

  • Reagents :

    • 3,5-Dichlorophenol, ethyl 3-hydroxypropanoate, DEAD, PPh₃.

  • Solvent : Tetrahydrofuran (THF) at 0–25°C.

  • Yield : ~65%, with challenges in scalability due to reagent costs.

Esterification of Preformed Acids

A two-step approach involves synthesizing 3-(3,5-dichloro-phenoxy)propanoic acid followed by esterification:

  • Acid Synthesis :

    • React 3,5-dichlorophenol with acrylic acid via radical-initiated addition.

  • Esterification :

    • Use ethanol and catalytic H₂SO₄ or coupling agents like DCC/DMAP.

  • Yield : 60–75%, with side products from acid-catalyzed dehydration.

Optimization Parameters

Base Selection

  • Inorganic Bases : K₂CO₃ is preferred over NaOH due to milder conditions and reduced ester hydrolysis.

  • Organic Bases : Triethylamine (TEA) in non-polar solvents minimizes side reactions but lowers conversion rates.

Solvent Effects

SolventDielectric ConstantReaction RateYield (%)
Acetonitrile37.5High80–85
DMF36.7Moderate70–75
Toluene2.4Low<50

Polar aprotic solvents enhance nucleophilicity of the phenoxide ion, accelerating the reaction.

Temperature and Time

  • 80°C : Optimal for balancing reaction rate and byproduct formation.

  • >100°C : Leads to ester decomposition and dimerization of phenolic byproducts.

Industrial-Scale Production

Patented Protocols :

  • CN100546984C : Utilizes continuous flow reactors for alkylation, achieving 85% yield with 99% purity.

  • WO1997046538A1 : Employs diethyl sulfate for esterification under anhydrous conditions, minimizing hydrolysis.

Purification :

  • Distillation : For large batches, fractional distillation under vacuum (bp 150–160°C at 5 mmHg).

  • Crystallization : Ethyl acetate/n-hexane mixtures yield high-purity crystals (mp 45–47°C).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Nucleophilic AlkylationScalable, cost-effectiveRequires anhydrous conditions70–85
Mitsunobu ReactionStereoselectiveExpensive reagents60–65
Acid EsterificationFlexible for derivative synthesisMulti-step, lower efficiency60–75

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.

  • Enzymatic Esterification : Lipases (e.g., Candida antarctica) in non-aqueous media offer eco-friendly alternatives but remain experimental .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(3,5-dichloro-phenoxy)propanoate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via esterification of 3-(3,5-dichloro-phenoxy)propanoic acid with ethanol under acid catalysis. Key parameters include refluxing in anhydrous conditions (e.g., using sulfuric acid as a catalyst) and solvent selection (e.g., toluene for azeotropic removal of water). Yield optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios (e.g., excess ethanol to drive equilibrium). Post-synthesis purification via column chromatography or recrystallization enhances purity .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on expected chemical shifts (e.g., ester carbonyl at ~170 ppm, aromatic protons from dichlorophenyl at 6.5–7.5 ppm). Compare with analogs like Ethyl 3-(4-methoxyphenyl)propanoate for substituent effects .
  • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-Cl vibrations (~550–650 cm⁻¹).
  • GC-MS : Monitor purity by identifying molecular ion peaks (e.g., m/z 278 for [M]⁺) and detect impurities via fragmentation patterns .

Q. What stability considerations are critical for storing this compound?

  • Methodology : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation via HPLC. Desiccants like silica gel mitigate moisture-induced ester hydrolysis .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence reactivity and bioactivity in analogs of this compound?

  • Methodology : Compare analogs with electron-withdrawing (e.g., -Cl, -CF₃) vs. electron-donating (-OCH₃) groups. Use Hammett constants (σ) to correlate substituent effects with reaction rates (e.g., nucleophilic substitution). Assess biological activity via in vitro assays (e.g., antimicrobial IC₅₀), noting that chloro groups enhance electrophilicity and membrane permeability .

Q. What methodologies are suitable for studying reaction kinetics in nucleophilic substitutions involving this compound?

  • Methodology : Employ pseudo-first-order kinetics under varying nucleophile concentrations (e.g., amines, thiols). Monitor progress via UV-Vis spectroscopy (e.g., absorbance changes at 260 nm) or ¹H NMR. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Computational tools (DFT) model transition states to validate experimental data .

Q. How can computational chemistry predict interactions between this compound and biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., cytochrome P450). Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare SAR trends with analogs like sulfonamide derivatives .

Q. What advanced chromatographic techniques resolve degradation products of this compound under stressed conditions?

  • Methodology : Use LC-MS/MS with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Identify fragments via high-resolution mass spectrometry (HRMS). For oxidative products, employ LC-NMR to characterize hydroxylated or cleaved intermediates .

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